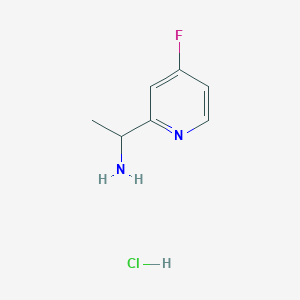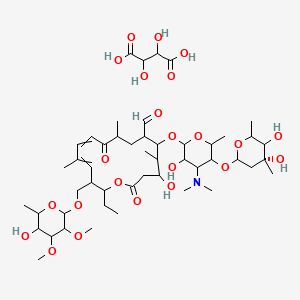
Tylosin tartrate CRS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tylosin tartrate CRS is a reference standard used primarily in laboratory tests as prescribed by the European Pharmacopoeia. It is a macrolide antibiotic derived from the bacterium Streptomyces fradiae. Tylosin tartrate is known for its effectiveness against a variety of gram-positive bacteria and mycoplasma organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tylosin tartrate is synthesized through a fermentation process involving Streptomyces fradiae. The fermentation broth is then subjected to various purification steps, including solvent extraction and crystallization, to obtain tylosin tartrate in its pure form .
Industrial Production Methods: Industrial production of tylosin tartrate involves large-scale fermentation followed by downstream processing to isolate and purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Tylosin tartrate undergoes several types of chemical reactions, including:
Oxidation: Tylosin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in tylosin.
Substitution: Substitution reactions can introduce different functional groups into the tylosin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of tylosin that may have altered biological activity or stability .
Scientific Research Applications
Tylosin tartrate CRS has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance.
Medicine: Investigated for its potential use in treating infections caused by gram-positive bacteria and mycoplasma.
Industry: Utilized in the veterinary industry to prevent and treat infections in livestock
Mechanism of Action
Tylosin tartrate exerts its effects by binding to the 23S rRNA in the 50S ribosomal subunit of bacteria. This binding inhibits mRNA-directed protein synthesis, effectively stopping bacterial growth. The molecular targets include the ribosomal proteins and rRNA, which are crucial for protein synthesis .
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Clarithromycin: Similar to erythromycin but with improved acid stability and oral bioavailability.
Uniqueness: Tylosin tartrate is unique in its high efficacy against mycoplasma organisms and its specific use in veterinary medicine. Its fermentation-based production also distinguishes it from other synthetic antibiotics .
Properties
Molecular Formula |
C49H81NO23 |
|---|---|
Molecular Weight |
1052.2 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde |
InChI |
InChI=1S/C45H75NO17.C4H6O6/c1-13-32-29(21-57-44-41(56-12)40(55-11)36(51)25(5)59-44)16-22(2)14-15-30(48)23(3)17-28(20-47)38(24(4)31(49)18-33(50)61-32)63-43-37(52)35(46(9)10)39(26(6)60-43)62-34-19-45(8,54)42(53)27(7)58-34;5-1(3(7)8)2(6)4(9)10/h14-16,20,23-29,31-32,34-44,49,51-54H,13,17-19,21H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/t23?,24?,25?,26?,27?,28?,29?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45-;/m1./s1 |
InChI Key |
OOUBJGFRKYSIEG-OWNMZGHDSA-N |
Isomeric SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14783637.png)
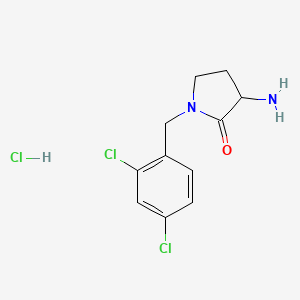

![[2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate](/img/structure/B14783654.png)
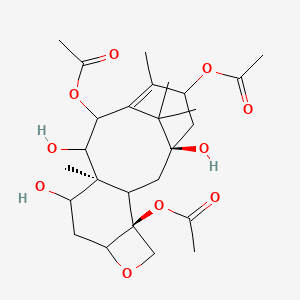
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783666.png)
![3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783669.png)

![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14783684.png)
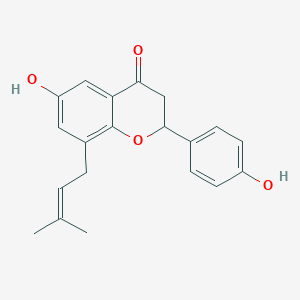
![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)
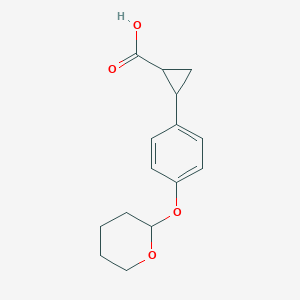
![N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide](/img/structure/B14783716.png)
